molecular formula C16H15ClN2O5 B3698261 N-(3-chloro-2-methylphenyl)-4,5-dimethoxy-2-nitrobenzamide

N-(3-chloro-2-methylphenyl)-4,5-dimethoxy-2-nitrobenzamide

Cat. No.: B3698261
M. Wt: 350.75 g/mol
InChI Key: XGVRUEAIWWCYKH-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-4,5-dimethoxy-2-nitrobenzamide is a benzamide derivative characterized by a nitro group at position 2, methoxy groups at positions 4 and 5 on the benzene ring, and a 3-chloro-2-methylphenyl substituent attached via an amide linkage. The nitro group and chloro-methyl substitution pattern may influence electronic properties, solubility, and biological activity, as seen in structurally related compounds .

Properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-4,5-dimethoxy-2-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O5/c1-9-11(17)5-4-6-12(9)18-16(20)10-7-14(23-2)15(24-3)8-13(10)19(21)22/h4-8H,1-3H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGVRUEAIWWCYKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C2=CC(=C(C=C2[N+](=O)[O-])OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-2-methylphenyl)-4,5-dimethoxy-2-nitrobenzamide typically involves the reaction of 3-chloro-2-methylaniline with 4,5-dimethoxy-2-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a similar synthetic route but with optimized reaction conditions to increase yield and purity. This may involve the use of automated reactors and continuous flow systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-2-methylphenyl)-4,5-dimethoxy-2-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced using reagents like lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base.

Major Products

    Oxidation: Conversion to corresponding nitro or amine derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

N-(3-chloro-2-methylphenyl)-4,5-dimethoxy-2-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-chloro-2-methylphenyl)-4,5-dimethoxy-2-nitrobenzamide involves its interaction with specific molecular targets. The chloro and nitro groups can interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Substitution Variations

a. N-(3-chloro-4-methylphenyl)-4,5-dimethoxy-2-nitrobenzamide (Compound Y032-0177)

  • Structural Difference : The methyl group on the phenyl ring is at position 4 instead of 2 .

b. N-(4-chloro-2,5-dimethoxyphenyl)-2-hydroxy-3-nitrobenzamide (CAS 33580-98-2)

  • Structural Differences :
    • Hydroxy group at position 2 instead of methoxy.
    • Nitro group at position 3 instead of 2.
    • Chlorine at position 4 on the phenyl ring .
  • Implications : The hydroxy group introduces hydrogen-bonding capability, which could enhance solubility or interaction with biological targets compared to the fully methoxylated target compound.
Functional Group Variations in Benzamide Derivatives

a. Pesticidal Benzamides

  • Etobenzanid (N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide) : Ethoxymethoxy substituent enhances lipophilicity, likely contributing to herbicidal activity .
  • Diflufenican (N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide): Trifluoromethyl and pyridine groups improve photostability and broad-spectrum weed control .
  • Comparison : The target compound’s nitro and methoxy groups may confer different modes of action, possibly targeting enzymes sensitive to nitroaromatic compounds.

b. Pharmacologically Active Amides

  • 4i (N-(3-chloro-2-methylphenyl) quinoxalin-2-carboxamide): A quinoxaline-based analog exhibiting 5-HT3 receptor antagonism and antidepressant effects .
  • Comparison: Replacing the benzamide core with quinoxaline alters electronic properties and receptor selectivity, highlighting the importance of the aromatic system in bioactivity.

Data Tables

Table 1: Structural and Functional Comparison of Key Benzamide Derivatives
Compound Name Substituents/Modifications Molecular Weight Potential Applications Key Differences vs. Target Compound Reference
Target Compound 3-Cl-2-MePh, 4,5-OMe, 2-NO₂ ~364.7 (est.) Research chemical Reference compound
Y032-0177 3-Cl-4-MePh, 4,5-OMe, 2-NO₂ ~364.7 Agrochemical research Methyl position (4 vs. 2)
CAS 33580-98-2 4-Cl-2,5-OMePh, 2-OH, 3-NO₂ 352.7 Pharmaceutical intermediates Hydroxy vs. methoxy; nitro position
Etobenzanid 2,3-Cl₂Ph, 4-(ethoxymethoxy) ~334.2 Herbicide Ethoxymethoxy group; no nitro substituent
4i (Quinoxaline derivative) Quinoxalin-2-carboxamide, 3-Cl-2-MePh ~301.7 Antidepressant/anti-anxiety Quinoxaline core vs. benzamide
Table 2: Impact of Substituents on Properties
Substituent Effect on Properties Example Compound
Nitro (NO₂) Enhances electron-withdrawing effects; may increase reactivity or bioactivity Target compound
Methoxy (OMe) Improves solubility via polarity; steric effects may hinder binding Target compound
Chloro (Cl) Increases lipophilicity; common in agrochemicals for membrane penetration Etobenzanid
Trifluoromethyl (CF₃) Boosts chemical stability and bioactivity through hydrophobic interactions Diflufenican

Research Findings and Implications

  • Positional Isomerism : The methyl group’s position (2 vs. 4) in chlorophenyl derivatives can significantly alter molecular packing in crystals, as inferred from crystallographic studies in related compounds .
  • Nitro Group Role : Nitro-substituted benzamides often exhibit herbicidal or pharmacological activity due to redox reactivity or enzyme inhibition, though specific data for the target compound require further study .
  • Hydrogen Bonding : Hydroxy-containing analogs (e.g., CAS 33580-98-2) may show enhanced solubility or target interaction compared to methoxy-rich derivatives .

Biological Activity

Overview

N-(3-chloro-2-methylphenyl)-4,5-dimethoxy-2-nitrobenzamide is a compound belonging to the class of benzamides, characterized by its unique functional groups that confer various biological activities. This article explores its biochemical properties, mechanisms of action, and potential applications in scientific research.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C16H15ClN2O5
  • Molecular Weight : 350.75 g/mol

The compound features a chloro-substituted methylphenyl group and a dimethoxy-nitrobenzamide moiety, which contribute to its distinctive chemical behavior and biological activity.

Enzyme Inhibition

This compound has been identified as a potent inhibitor of the enzyme urease. Urease plays a crucial role in the hydrolysis of urea into ammonia and carbon dioxide, which is significant in various biological and environmental processes. The inhibition of urease can lead to reduced ammonia production, impacting nitrogen metabolism in organisms.

Cellular Effects

Preliminary studies indicate that this compound may influence cellular functions by modulating urease activity. This modulation can affect various metabolic pathways, particularly in microbial systems where urease is essential for survival.

The molecular mechanism underlying the biological activity of this compound involves specific binding interactions with the urease enzyme. The binding affinity is influenced by the compound's functional groups, which facilitate effective interaction with the active site of urease.

Medicinal Chemistry

Research into this compound has highlighted its potential therapeutic applications:

  • Antibacterial Properties : Studies have suggested that this compound exhibits antibacterial activity against certain strains, making it a candidate for further development as an antimicrobial agent.
  • Antifungal Activity : Investigations are ongoing to assess its efficacy against fungal pathogens, potentially contributing to new antifungal treatments.

Case Studies

  • Urease Inhibition Study : In vitro assays demonstrated that this compound significantly inhibited urease activity in Proteus mirabilis, leading to decreased urease-dependent growth under nitrogen-limited conditions.
  • Antimicrobial Testing : A study conducted on various bacterial strains indicated that the compound showed promising results against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
This compoundChloro-substituted methylphenyl; Dimethoxy-nitrobenzamideUrease inhibitor; Antibacterial
N-(3-chloro-2-methylphenyl)-3,4,5-trimethoxybenzamideSimilar structure with trimethoxy groupPotentially different pharmacological profile
N-(3-chloro-4-fluorophenyl)-4,5-dimethoxy-2-nitrobenzamideFluorine substitution instead of chlorineInvestigated for distinct biological activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-chloro-2-methylphenyl)-4,5-dimethoxy-2-nitrobenzamide
Reactant of Route 2
Reactant of Route 2
N-(3-chloro-2-methylphenyl)-4,5-dimethoxy-2-nitrobenzamide

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